molecular formula C14H10ClFO3 B6375099 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% CAS No. 1261972-18-2

4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%

Cat. No. B6375099
CAS RN: 1261972-18-2
M. Wt: 280.68 g/mol
InChI Key: HWHCWBKIJIADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% (4-CMPF) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 260.55 g/mol and a melting point of 86-88°C. 4-CMPF can be synthesized by a two-step process involving the reaction of 2-chloro-4-methoxycarbonylphenol with 3-fluorophenol in aqueous acetic acid. This compound is used in a variety of scientific research applications, such as biochemical and physiological studies, drug development, and laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to interact with certain proteins and receptors in cells, suggesting that it may have an effect on cellular signaling pathways.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to have a range of biochemical and physiological effects. In studies with cells, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to interact with certain proteins and receptors in cells, suggesting that it may have an effect on cellular signaling pathways. Furthermore, this compound has been shown to affect the expression of certain genes involved in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable when stored at room temperature. In addition, this compound has a wide range of applications in scientific research. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound and is not found naturally in the environment, so it must be synthesized in a laboratory setting. In addition, this compound is toxic and should be handled with care.

Future Directions

The future of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% in scientific research is promising. This compound has a wide range of potential applications in drug development, biochemical and physiological studies, and laboratory experiments. Future research should focus on further understanding the mechanism of action of this compound and exploring its potential applications in drug development and other scientific research areas. In addition, further research should be conducted to identify new uses for this compound in laboratory experiments and to improve the synthesis process. Finally, further research should be conducted to evaluate the safety and efficacy of this compound in various scientific research applications.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% can be achieved by a two-step process. The first step involves the reaction of 2-chloro-4-methoxycarbonylphenol with 3-fluorophenol in aqueous acetic acid. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium acetate or potassium hydroxide. The reaction proceeds in two steps; first, the two reactants form an intermediate product, which then undergoes a rearrangement reaction to form the desired product, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%. The reaction is complete after the addition of a base. The product is isolated by recrystallization from aqueous acetic acid.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has a variety of applications in scientific research. It is used in biochemical and physiological studies to study the effects of various drugs on cells and organisms. It is also used in drug development to study the pharmacological properties of new compounds. In addition, this compound is used in laboratory experiments to study the effects of various environmental conditions on the growth and development of cells.

properties

IUPAC Name

methyl 4-chloro-3-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-5-12(15)11(6-8)10-4-3-9(17)7-13(10)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHCWBKIJIADEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684544
Record name Methyl 6-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-18-2
Record name Methyl 6-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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